molecular formula C27H29N3O3 B2869135 N-(2-{[1-(tert-butyl)-2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbenzenecarboxamide CAS No. 866009-69-0

N-(2-{[1-(tert-butyl)-2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbenzenecarboxamide

Cat. No.: B2869135
CAS No.: 866009-69-0
M. Wt: 443.547
InChI Key: MADLCGHXBRTPQB-UHFFFAOYSA-N
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Description

N-(2-{[1-(tert-butyl)-2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbenzenecarboxamide is a hydrazine-carboxamide derivative featuring a tert-butyl group, a 3-methylbenzoyl hydrazine moiety, and a 3-methylbenzenecarboxamide substituent. While direct data on this compound are absent in the provided evidence, analogs in the hydrazine-carboxamide class (e.g., N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides) exhibit synthesis via hydrazine coupling and are characterized by IR, NMR, and elemental analysis . Such compounds are often explored for biological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

N-[2-[tert-butyl-[(3-methylbenzoyl)amino]carbamoyl]phenyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-18-10-8-12-20(16-18)24(31)28-23-15-7-6-14-22(23)26(33)30(27(3,4)5)29-25(32)21-13-9-11-19(2)17-21/h6-17H,1-5H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADLCGHXBRTPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)N(C(C)(C)C)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[1-(tert-butyl)-2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbenzenecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Some hydrazine derivatives have shown significant anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Certain derivatives demonstrate efficacy against bacterial and fungal strains.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been found to inhibit key signaling pathways involved in cell cycle regulation, such as the downregulation of c-myc and CDKN1A, leading to reduced cell proliferation .
  • Modulation of Gene Expression : The compound may influence the expression of genes associated with apoptosis and inflammation, such as p53 and NF-kappa-B .
  • Interaction with Cellular Proteins : It has been suggested that these compounds bind to specific cellular proteins, altering lipid metabolism and inflammatory responses .

Anticancer Studies

A study investigated the effects of hydrazone derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis, suggesting their potential as anticancer agents.

CompoundCell LineIC50 (µM)Mechanism
AMCF-715Apoptosis induction
BHeLa20Cell cycle arrest

Antimicrobial Activity

Research evaluating the antimicrobial properties of related hydrazine derivatives demonstrated effective inhibition against Candida albicans and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be promising.

CompoundMicroorganismMIC (µg/mL)
CCandida albicans10
DEscherichia coli15

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazine-Carboxamide Derivatives

a. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides ()

  • Structure : These compounds feature long alkyl chains (e.g., pentadecyl, hexadecyl) and a trifluoromethylbenzoyl group instead of the tert-butyl and 3-methylbenzoyl groups in the target compound.
  • Physical Properties : Melting points range from 178.5°C to 196°C, influenced by alkyl chain length and trifluoromethyl substituents .
  • Synthesis : Prepared via methods A or B, involving hydrazine intermediates and acyl chloride coupling. The target compound likely requires similar steps but with tert-butyl-containing precursors.
  • Key Differences :
    • The tert-butyl group in the target compound may enhance lipophilicity compared to linear alkyl chains.
    • Trifluoromethyl groups in analogs increase electron-withdrawing effects, whereas methyl groups in the target may favor π-π interactions .

b. Thiazolidinone-Benzamide Hybrids ()

  • Structure: Compounds like 17–20 incorporate a thiazolidinone ring and benzamide groups, differing from the target’s hydrazine-carboxamide backbone.
  • Biological Activity : These derivatives show antimicrobial and antituberculosis activities (e.g., compound 17 , IC50: 200°C) .
  • Synthesis: Formed via cyclization of thiosemicarbazides with aldehydes.
3-Methylbenzamide Derivatives ()
  • Structure : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide shares the 3-methylbenzamide moiety but replaces the hydrazine group with a hydroxyethylamine chain.
  • Applications : Acts as an N,O-bidentate directing group for metal-catalyzed C–H functionalization. The target compound’s hydrazine group may offer alternative coordination sites for catalysis .
Tert-Butyl-Containing Analogs ()
  • Structure : Compounds like 1-(tert-butyl)-2-oxo-3-phenylazetidine-3-carbonitrile () and 5-(3-(tert-butylcarbamoyl)phenyl)-... () highlight the steric and electronic effects of tert-butyl groups.
  • Synthesis : Tert-butyl groups are often introduced via SN2 reactions or Grignard reagents, requiring optimized conditions to avoid steric hindrance .

Comparative Data Table

Compound Class Key Features Melting Point (°C) Biological Activity Synthesis Method Reference
Target Compound tert-butyl, 3-methylbenzoyl, hydrazine Not reported Not reported Hypothetical hydrazine coupling
N-Alkyl-2-[4-(CF₃)Bz]hydrazines () Long alkyl, trifluoromethyl 178.5–196 Not specified Methods A/B
Thiazolidinone-Benzamides () Thiazolidinone ring, 4-Cl/Fl-Bz 200–222 Antimicrobial Cyclization with aldehydes
3-Methylbenzamide Derivatives () Hydroxyethylamine, 3-MeBz Not reported Metal catalysis directing Acyl chloride coupling

Research Findings and Implications

  • Synthetic Challenges : The tert-butyl group in the target compound may complicate purification due to increased hydrophobicity compared to linear alkyl analogs .
  • Spectroscopic Characterization : Expected IR peaks include N-H (3250–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and tert-butyl C-H (1360–1380 cm⁻¹) .
  • Biological Potential: While hydrazine-carboxamides in show antimicrobial activity, the tert-butyl group in the target may enhance blood-brain barrier penetration for CNS applications, akin to NMDA receptor antagonists () .

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